molecular formula C14H10ClFN4O2 B2767099 N-(2-chloro-5-fluorophenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1798622-71-5

N-(2-chloro-5-fluorophenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No. B2767099
CAS RN: 1798622-71-5
M. Wt: 320.71
InChI Key: LJTBRPMSVBHEOJ-UHFFFAOYSA-N
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Description

“N-(2-chloro-5-fluorophenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide” is a compound that belongs to the class of nitrogen-containing heterocyclic compounds . These compounds play an important role in medicinal chemistry as they can serve as frameworks for small molecule synthesis, drug design, and drug discovery .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new piperazine derivatives and triazolo-pyrazine derivatives were synthesized in a single-step reaction . All adducts were obtained in good to high yields and fully characterized by 1H NMR, 13C NMR, IR, and mass spectrometry techniques .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry . In some cases, the chemical identity of the adducts was further confirmed by preparing a crystal and analyzing it using X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied . The reactions typically involve the use of specific starting materials under mild reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . These compounds typically exhibit good stability and high yields .

Scientific Research Applications

Building Blocks in Medicinal Chemistry

Compounds with structural similarities to N-(2-chloro-5-fluorophenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide serve as valuable building blocks in medicinal chemistry. For instance, the synthesis of 3-amino-4-fluoropyrazoles has been developed, highlighting the importance of fluorinated pyrazoles bearing additional functional groups for further functionalization in drug development (Surmont et al., 2011).

Anticancer and Antimicrobial Properties

Research into pyrazolo[1,5-a]pyrimidine derivatives, which are structurally related to the compound , has shown promising anticancer and antimicrobial properties. For example, new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and demonstrated in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

Antitumor and Antimicrobial Activities

The synthesis of substituted pyrazoles with antitumor and antimicrobial activities highlights the versatility of these compounds in therapeutic applications. Novel N-arylpyrazole-containing enaminones have been synthesized and evaluated for their cytotoxic effects against human breast and liver carcinoma cell lines, showing inhibition effects comparable to 5-fluorouracil (Riyadh, 2011).

Anti-Mycobacterial Activity

Certain N-phenylpyrazine-2-carboxamides demonstrate significant in vitro activity against Mycobacterium tuberculosis, offering a potential pathway for the development of new antimycobacterial agents. These compounds maintain activity across various substituents, indicating a tolerance for structural diversity (Zítko et al., 2013).

Anti-Influenza Virus Activity

The development of benzamide-based 5-aminopyrazoles and their corresponding derivatives has resulted in compounds with significant antiviral activities against the influenza A virus (H5N1), showcasing the potential for fluoro-substituted pyrazoles in antiviral therapy (Hebishy et al., 2020).

Mechanism of Action

The mechanism of action of similar compounds has been investigated, particularly in the context of their antimicrobial activity . In vitro screening of the antimicrobial activity of all compounds was evaluated against five bacterial and two fungal strains .

Future Directions

The future directions in the research of similar compounds involve the development of more potent antimicrobials . The results from the performed molecular docking studies were promising, indicating that the observed data could be used to develop more potent antimicrobials .

properties

IUPAC Name

N-(2-chloro-5-fluorophenyl)-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN4O2/c1-7-6-20-12(14(22)17-7)5-11(19-20)13(21)18-10-4-8(16)2-3-9(10)15/h2-6H,1H3,(H,17,22)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTBRPMSVBHEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NC3=C(C=CC(=C3)F)Cl)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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